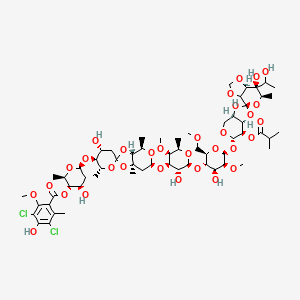
2-(3-Methylpiperidin-1-yl)propanoic acid
Overview
Description
2-(3-Methylpiperidin-1-yl)propanoic acid is a chemical compound with the CAS Number: 915920-25-1 . It has a molecular weight of 171.24 and its IUPAC name is 2-(3-methyl-1-piperidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 171.24 .Scientific Research Applications
2-(3-Methylpiperidin-1-yl)propanoic acidridine-3-carboxylic acid has been used as a building block to construct a variety of more complex molecules. For example, it has been used in the synthesis of a number of heterocyclic compounds, such as piperidine derivatives, which have potential applications in medicinal chemistry. In addition, it has been used as a ligand for certain proteins and enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Mechanism of Action
2-(3-Methylpiperidin-1-yl)propanoic acidridine-3-carboxylic acid acts as a ligand for certain proteins and enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and the binding of the ligand to the enzyme can affect the activity of the enzyme, thus influencing the metabolism of the drug or compound.
Biochemical and Physiological Effects
2-(3-Methylpiperidin-1-yl)propanoic acidridine-3-carboxylic acid has been studied for its potential to affect the activity of certain enzymes, such as cytochrome P450 enzymes. In particular, it has been shown to inhibit the activity of these enzymes, which can result in reduced metabolism of drugs and other compounds. This can have both biochemical and physiological effects, depending on the compound being metabolized.
Advantages and Limitations for Lab Experiments
The use of 2-(3-Methylpiperidin-1-yl)propanoic acidridine-3-carboxylic acid in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize, and it is stable and non-toxic, making it safe to handle and store. In addition, it can be used as a ligand for certain proteins and enzymes, allowing researchers to study the effects of ligand binding on enzyme activity. However, there are also some limitations to consider. For example, the compound is relatively expensive, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for research into 2-(3-Methylpiperidin-1-yl)propanoic acidridine-3-carboxylic acid. For example, further research could be conducted into the effects of ligand binding on enzyme activity, and the potential applications of this compound in medicinal chemistry. In addition, further research could be conducted into the synthesis of more complex molecules using this compound as a building block. Finally, research could be conducted into the potential toxicity of this compound, as well as its potential therapeutic applications.
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRLJCNPUUQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610167 | |
| Record name | 2-(3-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-25-1 | |
| Record name | 2-(3-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)









![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1603795.png)
